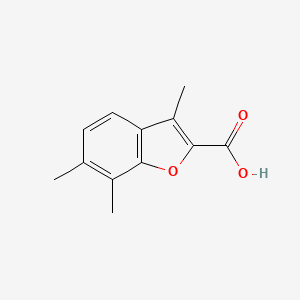

3,6,7-Trimethyl-benzofuran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran derivatives are a significant class of compounds due to their presence in numerous biologically active natural and synthetic molecules, including some approved drugs. The compound 3,6,7-Trimethyl-benzofuran-2-carboxylic acid, although not directly mentioned in the provided papers, can be inferred to share some characteristics with the benzofuran scaffolds discussed. These scaffolds are known for their diverse biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and the formation of key intermediates. One method for constructing benzofuran scaffolds with a quaternary center involves Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which yields moderate to good yields and features the simultaneous construction of the benzofuran motif . Another approach for synthesizing a related compound, a hexahydrobenzofuranone, is a four-step process that includes a Diels–Alder reaction, selective reduction, and hydrogenation steps, achieving complete diastereoselectivity . These methods highlight the intricate strategies employed to synthesize complex benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the benzofuran scaffold, which consists of a fused benzene and furan ring. In the case of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid, the molecule would feature methyl groups at the 3, 6, and 7 positions of the benzofuran ring, and a carboxylic acid group at the 2 position. The presence of substituents can significantly influence the chemical properties and biological activity of these compounds .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, the introduction of a sulfur atom at the three-position substituent of the benzofuran ring has been shown to markedly improve the potency of ischemic cell death inhibitors . Additionally, the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds involves an N-bromosuccinimide-assisted autotandem catalysis with a Lewis acid catalyst, demonstrating the versatility of benzofuran compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis protocols reported aim to achieve variation in physicochemical properties, resulting in compounds with a range of molecular weights and calculated octanol/water partition coefficients. These properties are crucial for determining the pharmacokinetic and pharmacodynamic profiles of potential drug candidates . The specific properties of 3,6,7-Trimethyl-benzofuran-2-carboxylic acid would depend on the precise arrangement of its substituents and the electronic effects they impart on the molecule.

Wissenschaftliche Forschungsanwendungen

-

Anti-tumor Activity

-

Antibacterial Activity

-

Anti-oxidative Activity

-

Anti-viral Activity

-

Antimicrobial Activity

-

Anti-Hepatitis C Activity

-

Anticancer Activity

- Field : Oncology

- Application : Some substituted benzofurans have shown dramatic anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects .

- Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

-

Antimicrobial Activity

- Field : Microbiology

- Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications; thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development .

- Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

-

Synthesis of Biaryl

-

Synthesis of Prodrug

Eigenschaften

IUPAC Name |

3,6,7-trimethyl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6-4-5-9-8(3)11(12(13)14)15-10(9)7(6)2/h4-5H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKQDNBXKMSKKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424464 |

Source

|

| Record name | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |

CAS RN |

878417-05-1 |

Source

|

| Record name | 3,6,7-Trimethyl-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)